5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide 5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide
Brand Name: Vulcanchem
CAS No.: 171111-70-9
VCID: VC21309780
InChI: InChI=1S/C6H2F2N2O2/c7-3-1-5-6(2-4(3)8)10(11)12-9-5/h1-2H
SMILES: C1=C(C(=CC2=[N+](ON=C21)[O-])F)F
Molecular Formula: C6H2F2N2O2
Molecular Weight: 172.09 g/mol

5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide

CAS No.: 171111-70-9

Cat. No.: VC21309780

Molecular Formula: C6H2F2N2O2

Molecular Weight: 172.09 g/mol

* For research use only. Not for human or veterinary use.

5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide - 171111-70-9

Specification

CAS No. 171111-70-9
Molecular Formula C6H2F2N2O2
Molecular Weight 172.09 g/mol
IUPAC Name 5,6-difluoro-3-oxido-2,1,3-benzoxadiazol-3-ium
Standard InChI InChI=1S/C6H2F2N2O2/c7-3-1-5-6(2-4(3)8)10(11)12-9-5/h1-2H
Standard InChI Key KPBMUSNYISGMMP-UHFFFAOYSA-N
SMILES C1=C(C(=CC2=[N+](ON=C21)[O-])F)F
Canonical SMILES C1=C(C(=CC2=[N+](ON=C21)[O-])F)F

Introduction

Physical and Chemical Properties

5,6-Difluorobenzo[c] oxadiazole 1-oxide is identified by the CAS number 171111-70-9 and is also known by several synonyms including 5,6-difluorobenzofuroxan and 5,6-difluoro-3-oxido-2,1,3-benzoxadiazol-3-ium . This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing a six-membered ring with nitrogen and oxygen atoms.

The compound has a molecular formula of C₆H₂F₂N₂O₂ with a molecular weight of approximately 172.09 g/mol . Its structure features a benzene ring fused with an oxadiazole N-oxide moiety, with two fluorine atoms at positions 5 and 6.

Table 1: Physical and Chemical Properties of 5,6-Difluorobenzo[c] oxadiazole 1-oxide

PropertyValue
CAS Number171111-70-9
Molecular FormulaC₆H₂F₂N₂O₂
Molecular Weight172.089 g/mol
Density1.8±0.1 g/cm³
Boiling Point257.9±43.0 °C at 760 mmHg
Flash Point109.8±28.2 °C
Exact Mass172.008438
PSA (Polar Surface Area)51.49000
LogP1.44
Vapour Pressure0.0±0.5 mmHg at 25°C
Index of Refraction1.619

Source: Data compiled from

The compound's relatively high boiling point indicates strong intermolecular forces, likely due to the presence of the N-oxide group. The LogP value of 1.44 suggests moderate lipophilicity, which can be advantageous for biological applications as it balances water solubility and membrane permeability.

Structural Identifiers

For precise identification and database referencing, several standard identifiers are associated with this compound:

  • IUPAC Name: 5,6-difluoro-3-oxido-2,1,3-benzoxadiazol-3-ium

  • InChI: InChI=1S/C6H2F2N2O2/c7-3-1-5-6(2-4(3)8)10(11)12-9-5/h1-2H

  • InChIKey: KPBMUSNYISGMMP-UHFFFAOYSA-N

  • SMILES: C1=C(C(=CC2=N+[O-])F)F

Synthesis and Preparation Methods

Several synthetic routes have been reported for the preparation of 5,6-Difluorobenzo[c] oxadiazole 1-oxide. Understanding these methods is crucial for researchers interested in working with this compound.

Precursor Availability and Preparation

The starting material for many syntheses, 4,7-dibromo-5,6-difluorobenzo[c] oxadiazole, is commercially available but can also be prepared from 3,4-difluoro-5-nitroaniline in a four-step synthesis . This provides flexibility in the preparation strategy depending on the availability of precursors and specific requirements.

Oxidation Method

One common synthetic approach involves the oxidation of the corresponding non-oxidized derivative. The synthesis typically involves controlled reaction conditions, with reported temperature ranges of 140-147°C for optimal yields. Solvents such as methanol are commonly employed in these reactions, providing a suitable medium for the transformation.

Analytical Confirmation

The structure of synthesized 5,6-Difluorobenzo[c] oxadiazole 1-oxide can be confirmed through various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F)

  • Mass spectrometry

  • Infrared spectroscopy

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

Chemical Reactions and Reactivity

5,6-Difluorobenzo[c] oxadiazole 1-oxide exhibits diverse reactivity patterns, participating in various chemical transformations that make it valuable for synthetic applications.

Nucleophilic Substitution Reactions

The compound readily undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions with various nucleophiles, including:

  • Alkylamines and cycloalkylimines

  • Sodium azide

  • Sodium alkoxides

These reactions lead to the formation of 5(6)-fluoro-6(5)-substituted benzofuroxans, providing a synthetic handle for further functionalization. The reactivity is influenced by the electron-withdrawing nature of the fluorine atoms, which activates the aromatic ring toward nucleophilic attack.

Transformations to Other Heterocyclic Systems

Studies have demonstrated that 5,6-Difluorobenzo[c] oxadiazole 1-oxide (also referred to as 5,6-difluorobenzofuroxan) can be transformed into other heterocyclic systems such as quinoxaline 1,4-dioxides through specific reactions . This transformation has been achieved through reactions with enamines derived from cycloalkanones and with malononitrile, highlighting the compound's utility as a building block in heterocyclic chemistry.

Tautomerism

The tautomeric behavior of 5(6)-fluorobenzofuroxans derived from 5,6-difluorobenzofuroxan has been studied using NMR spectroscopy in acetone solutions . These studies provide valuable insights into the structural dynamics of these compounds in solution, which is important for understanding their reactivity and properties.

Comparison with Related Compounds

To better understand the distinctive features of 5,6-Difluorobenzo[c] oxadiazole 1-oxide, a comparison with structurally related compounds is valuable. This comparison highlights the influence of structural variations on physical, chemical, and potentially biological properties.

Table 2: Comparison of 5,6-Difluorobenzo[c] oxadiazole 1-oxide with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
5,6-Difluorobenzo[c] oxadiazole 1-oxideC₆H₂F₂N₂O₂172.09Two fluorine atoms at positions 5 and 6
5,6-Dibromobenzo[c] oxadiazoleC₆H₂Br₂N₂O277.90Two bromine atoms instead of fluorine; no oxide group
6-Fluorobenzo[c] oxadiazole 1-oxideC₆H₃FN₂O₂154.10Only one fluorine atom at position 6
7-Bromo-5,6-difluorobenzo[c] thiadiazole-4-carbaldehydeC₇HBrF₂N₂OS279.06Contains sulfur instead of oxygen; has additional bromo and aldehyde groups

Sources: Data compiled from

The presence and position of halogen atoms, particularly fluorine, significantly influence the electronic properties and reactivity of these compounds. The N-oxide functionality in 5,6-Difluorobenzo[c] oxadiazole 1-oxide contributes to its unique chemical behavior compared to non-oxidized analogs.

Electronic Properties and Material Applications

Electronic Effects of Fluorine Substitution

The presence of fluorine atoms in 5,6-Difluorobenzo[c] oxadiazole 1-oxide significantly impacts its electronic properties. Fluorine atoms enhance stability and alter the compound's physical and chemical properties. The high electronegativity of fluorine creates a polarized electronic distribution within the molecule, affecting its reactivity and interaction with other chemical species.

Applications in Materials Science

The unique electronic properties of 5,6-Difluorobenzo[c] oxadiazole 1-oxide make it potentially valuable in materials science applications:

  • As a component in organic electronic devices

  • In the development of conductive polymers

  • As a structural element in functional materials

In a recent study published in ACS Materials Letters, researchers investigated the energy level tuning in conjugated donor polymers by chalcogen substitution . While this study focused on related compounds, it demonstrates the broader interest in benzoxadiazole-based structures for materials applications.

Polymer Chemistry Applications

The chemical structure of 5,6-Difluorobenzo[c] oxadiazole 1-oxide makes it suitable for incorporation into polymeric systems. In one reported example, a monomer derived from 4,7-dibromo-5,6-difluorobenzo[c] oxadiazole was copolymerized following a Stille protocol with 2,5-bis(trimethylstannyl)thiophene . The resulting polymer showed good solubility in chloroform and was obtained in a high yield of 98%, demonstrating the practical utility of these structures in polymer synthesis.

Spectroscopic Characterization

Spectroscopic methods play a crucial role in the characterization and structural elucidation of 5,6-Difluorobenzo[c] oxadiazole 1-oxide and its derivatives.

Nuclear Magnetic Resonance Studies

NMR studies, including ¹H, ¹³C, and ¹⁹F NMR, have been conducted on 5,6-difluorobenzofuroxan and its derivatives . These studies provide valuable information about:

  • The electronic environment of various atoms within the molecule

  • Tautomeric behavior in solution

  • Structural confirmation of synthetic products

  • Effects of substitution on the electronic distribution

Mass Spectrometry

Mass spectrometry is an essential technique for confirming the molecular weight and elemental composition of 5,6-Difluorobenzo[c] oxadiazole 1-oxide. The exact mass of 172.008438 can be used as a reference point for mass spectrometric analysis .

Infrared Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule, particularly the characteristic absorption bands associated with the N-oxide functionality and the aromatic ring system.

Future Research Directions

5,6-Difluorobenzo[c] oxadiazole 1-oxide represents a chemical entity with diverse applications across multiple scientific disciplines. Its unique structural features, especially the presence of fluorine atoms and the N-oxide functionality, contribute to its distinctive properties and reactivity.

Future research directions may include:

  • Further exploration of its biological activities and potential therapeutic applications, particularly in the context of antiparasitic agents

  • Development of new synthetic methodologies for its functionalization and derivatization

  • Investigation of its utility in materials science, particularly in organic electronics and polymer chemistry

  • Structure-property relationship studies to understand the influence of structural modifications on its properties

  • Computational studies to predict reactivity and design derivatives with enhanced properties for specific applications

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